molecular formula C11H11N3O B8511914 N-o-Tolyl-1H-imidazole-2-carboxamide

N-o-Tolyl-1H-imidazole-2-carboxamide

Cat. No. B8511914
M. Wt: 201.22 g/mol
InChI Key: MAOUGNRAEAZJCE-UHFFFAOYSA-N
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Patent
US09340547B2

Procedure details

240 mg (6.02 mmol) of sodium hydride (60% dispersion in mineral oil) were added to a 0° C. cooled solution of N-o-tolyl-1H-imidazole-2-carboxamide (0.93 g, 4.63 mmol) in DMF (120 mL). The mixture was stirred at 0° C. for 30 minutes and DPPONH2 (1.51 g, 6.49 mmol, available from Sigma Aldrich®, cat. no. 5994-87-6) was added portionwise. The mixture was stirred at room temperature for 2 hours and then it was poured into 200 mL of a saturated aqueous solution of sodium thiosulphate and extracted with ethyl acetate. The combined organic layer was dried over sodium sulphate, filtered and concentrated. The crude product was purified by flash chromatography (20% to 50% AcOEt/Hexanes) to yield 0.55 g (55%) of the title compound as a beige solid.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH3:17])[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10]([C:12]1[NH:13][CH:14]=[CH:15][N:16]=1)=[O:11].S([O-])([O-])(=O)=S.[Na+].[Na+].C[N:26](C=O)C>>[NH2:26][N:16]1[CH:15]=[CH:14][N:13]=[C:12]1[C:10]([NH:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH3:17])=[O:11] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.93 g
Type
reactant
Smiles
C1(=C(C=CC=C1)NC(=O)C=1NC=CN1)C
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
5994-87-6) was added portionwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (20% to 50% AcOEt/Hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NN1C(=NC=C1)C(=O)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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